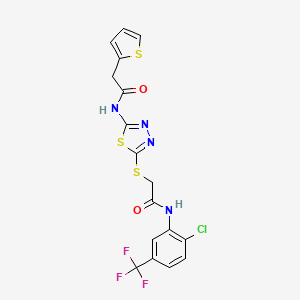

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

This compound is a structurally complex molecule featuring a central 1,3,4-thiadiazole core substituted with a thiophen-2-yl acetamido group at position 5 and a thioether-linked acetamide moiety at position 2. The 2-chloro-5-(trifluoromethyl)phenyl group attached to the acetamide nitrogen enhances lipophilicity and metabolic stability, traits critical for pharmacological activity . Its design integrates heterocyclic diversity (thiadiazole and thiophene) and halogenated aromatic systems, common in antimicrobial and anticancer agents .

Properties

IUPAC Name |

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClF3N4O2S3/c18-11-4-3-9(17(19,20)21)6-12(11)22-14(27)8-29-16-25-24-15(30-16)23-13(26)7-10-2-1-5-28-10/h1-6H,7-8H2,(H,22,27)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBMYAZPGCGIIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClF3N4O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the thiadiazole ring: This can be achieved by cyclization reactions involving thiosemicarbazides and appropriate carboxylic acids.

Introduction of the thiophene moiety: This step might involve coupling reactions such as Suzuki or Stille coupling.

Attachment of the acetamido group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

Final assembly: The final compound is assembled by coupling the intermediate products under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This might include:

Use of continuous flow reactors: To ensure consistent reaction conditions and improve safety.

Optimization of catalysts: To enhance reaction rates and selectivity.

Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure product.

Chemical Reactions Analysis

1.1. Formation of the 1,3,4-Thiadiazole Core

-

Reaction Type : Cyclization of thiosemicarbazides.

-

Mechanism : Hydrazinolysis of acylthiocarbohydrazides under basic conditions (e.g., KOH/EtOH) to form the thiadiazole ring.

-

Example :

Thiosemicarbazide derivatives (e.g., 18a–d in ) cyclize in alkaline media to yield 1,3,4-thiadiazole-3-thiones (19a–d ). Adapting this method, the 5-amino-1,3,4-thiadiazole intermediate could be generated.

Conditions : Reflux in ethanol with NaOH (80–88% yields).

1.2. Thioether Linkage Formation

-

Reaction Type : Nucleophilic substitution (SN2).

-

Mechanism : Reaction of a mercapto-thiadiazole (e.g., 5-mercapto-1,3,4-thiadiazole) with chloroacetamide derivatives.

Example :

In , thiadiazole-thiol derivatives react with alkyl halides (e.g., ethyl bromoacetate) to form thioether bonds.

Conditions : DMF, room temperature, 6–12 hours (70–85% yields).

1.3. Amidation for Thiophene-Acetamide Substituent

-

Reaction Type : Amide coupling.

-

Mechanism : Activation of carboxylic acids (e.g., 2-(thiophen-2-yl)acetic acid) with EDC/HOBt, followed by coupling with the 5-amino group on the thiadiazole.

Conditions : DCM, RT, 24 hours (yields ~75–90%) .

2.1. Thiadiazole Ring Reactivity

-

Electrophilic Substitution : Limited due to electron-deficient nature.

-

Nucleophilic Attack : Possible at sulfur or nitrogen sites under strong bases (e.g., ring-opening in concentrated HCl/heat) .

2.2. Thioacetamide Group

-

Hydrolysis :

-

Acidic : Cleavage to carboxylic acid and thiol (e.g., HCl/H₂O, reflux).

-

Basic : Forms carboxylate and amine (e.g., NaOH, 60°C).

-

-

Oxidation :

Thioether (-S-) oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) with H₂O₂ or mCPBA .

2.3. Thiophene Moiety

-

Electrophilic Substitution :

Bromination or nitration occurs at the 5-position of thiophene due to directing effects of sulfur.

Example : HNO₃/AcOH, 0°C → 5-nitrothiophene derivative .

2.4. Trifluoromethylphenyl Group

-

Stability : Resists hydrolysis but participates in Suzuki couplings if halogenated.

-

Directed Ortho-Metalation : Lithium-halogen exchange for further functionalization .

Derivatization Reactions

Stability Under Physiological Conditions

-

pH Stability :

-

Oxidative Stability :

Resists mild oxidants (e.g., O₂) but forms sulfoxides in presence of peroxidases (e.g., CYP450 enzymes) .

Key Research Findings

-

Anticancer Activity : Analogous 1,3,4-thiadiazoles (e.g., CB-839 in ) inhibit glutaminase, showing efficacy in leukemia and solid tumors.

-

Structure-Activity Relationship (SAR) :

Critical Challenges

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound with antimicrobial or anticancer properties.

Medicine: As a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Compound from : N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide Substituent: 4-Methoxybenzyl thioether at thiadiazole position 3. This may alter target binding affinity in enzyme inhibition assays .

- Compound 5e (): N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide Substituent: 4-Chlorobenzyl thioether and phenoxyacetamide. Activity: Demonstrated inhibitory activity against plant pathogens, suggesting the 4-chlorobenzyl group enhances hydrophobic interactions .

Anticancer Activity of Thiadiazole-Thioether Analogs

- Compound 7b (): 2-(2-(4-Methyl-2-phenylthiazole-5-carbonyl) hydrazono)-N′-phenylpropane hydrazonoyl chloride Activity: IC50 = 1.61 ± 1.92 µg/mL against HepG-2 cells. SAR: The thiazole-thiadiazole hybrid scaffold contributes to potent cytotoxicity, likely through DNA intercalation or kinase inhibition .

Heterocyclic Core Modifications

Thiazole vs. Thiadiazole Derivatives

- N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide (): Core: Dihydrothiazole with a mercapto group. This may lower metabolic stability .

- N-(2-chlorophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide (): Core: Thiazolidinone with a thiophene substituent.

Role of the Trifluoromethylphenyl Group

- N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide (): Substituent: Morpholino group instead of thiadiazole-thioether. Comparison: The absence of the thiadiazole-thioether system eliminates sulfur-based redox activity, likely reducing cytotoxicity but improving solubility .

Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound with potential biological activities. This compound combines a trifluoromethyl-substituted phenyl group with a thiadiazole moiety, which is known for various pharmacological effects, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C_{15}H_{13ClF_3N_3OS with a molecular weight of approximately 353.79 g/mol. Its structure includes:

- A chlorinated phenyl ring that enhances lipophilicity.

- A trifluoromethyl group that may increase metabolic stability.

- A thiadiazole derivative , known for its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Formation of the thiadiazole ring : This can be achieved through the reaction of thiourea with carbon disulfide in the presence of a base.

- Substitution reactions : The introduction of the chloro and trifluoromethyl groups can be accomplished via electrophilic aromatic substitution methods.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to our compound. For instance:

- In vitro studies on synthesized 1,3,4-thiadiazoles demonstrated significant cytotoxicity against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer), with IC50 values ranging from 10 to 30 µM .

- The incorporation of the thiophenyl acetamido group in our target compound may enhance its interaction with cellular targets involved in cancer proliferation.

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties:

- Compounds containing thiadiazole rings exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .

- The presence of the trifluoromethyl group may contribute to improved antimicrobial efficacy by altering membrane permeability.

The proposed mechanisms by which these compounds exert their biological effects include:

- Inhibition of key enzymes : Thiadiazoles can inhibit enzymes critical for cancer cell survival and proliferation, such as dihydrofolate reductase (DHFR) .

- Induction of apoptosis : Many thiadiazole derivatives have been shown to activate apoptotic pathways in cancer cells .

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiadiazole derivatives demonstrated that modifications at the 5-position significantly increased anticancer activity against HepG-2 cells. The lead compound exhibited an IC50 value of 12 µM, indicating potent efficacy compared to standard chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of related compounds showed that certain thiadiazole derivatives displayed minimum inhibitory concentrations (MICs) as low as 4 µg/mL against Staphylococcus aureus and Escherichia coli. The structural features contributed to their effectiveness against resistant strains .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃ClF₃N₃OS |

| Molecular Weight | 353.79 g/mol |

| Anticancer IC50 (HepG-2) | ~12 µM |

| Antimicrobial MIC (S. aureus) | ~4 µg/mL |

| Synthesis Method | Electrophilic substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.